(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate
Overview
Description
This compound is known for its distinctive aromatic properties and has been used historically in incense and traditional medicine . Incensole acetate is a significant component of frankincense and has been studied for its various biological activities, including anti-inflammatory, neuroprotective, and psychoactive effects .
Mechanism of Action
Target of Action
Incensole acetate, a major component of Boswellia resin, primarily targets the nuclear factor-κB (NF-κB) and the transient receptor potential (TRPV3) channel . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . The TRPV3 channel is responsible for regulating wound healing and the perception of pain and itching .
Mode of Action
Incensole acetate interacts with its targets by inhibiting NF-κB activation and robustly activating the TRPV3 channel . By inhibiting NF-κB, it exerts anti-inflammatory effects . Its activation of the TRPV3 channel is thought to be a key component of its role as an anti-inflammatory agent .
Biochemical Pathways
Incensole acetate affects the NF-κB and TRPV3 pathways. By inhibiting NF-κB, it reduces the expression of pro-inflammatory cytokines, thus reducing inflammation . Its activation of the TRPV3 channel can alleviate anxiety or depression . It also has a neuroprotective effect after brain trauma .
Pharmacokinetics
It is known that it is a component of frankincense, the resin collected from boswellia trees . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
Incensole acetate has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties . It can reduce the severity of head injury and improve cognitive ability . It also has anti-depressive and anxiolytic effects .
Action Environment
The action of incensole acetate can be influenced by environmental factors. For example, it is a volatile compound that can be affected by temperature and other physical conditions . .
Biochemical Analysis
Biochemical Properties
Incensole acetate has been found to interact with various biomolecules. It is an activator of transient receptor potential vanilloid 3 (TRPV3) that induces calcium influx in HEK293 cells . It also inhibits the activation of nuclear factor-κB, a key transcription factor in the inflammatory response .
Cellular Effects
Incensole acetate has been shown to have significant effects on various types of cells. It reduces apoptosis and increases in malondialdehyde (MDA) levels, and the production of reactive oxygen species (ROS) induced by amyloid-β (25-35) peptide in human olfactory bulb neural stem cells (hOBNSCs) . It also inhibits the production of inflammatory mediators in an in vitro model system of C6 glioma and human peripheral monocytes .
Molecular Mechanism
Incensole acetate exerts its effects at the molecular level through various mechanisms. It inhibits TAK/TAB-mediated IκB kinase (IKK) activation loop phosphorylation, resulting in the inhibition of cytokine and lipopolysaccharide-mediated NF-κB activation . It does not affect all NF-κB activation pathways and does not interfere with TNFα-induced activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase .
Dosage Effects in Animal Models
In animal models, the effects of incensole acetate vary with different dosages. For instance, it has been shown to have a robust neuroprotective effect after brain trauma in mice
Metabolic Pathways
It is known that it is a major component of Boswellia serrata resin , suggesting that it may be involved in the metabolic pathways of this plant.
Preparation Methods
Incensole acetate can be synthesized from its precursor, incensole, which is isolated from the resin of Boswellia species . The synthetic route involves the acetylation of incensole using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve the extraction of incensole from Boswellia resin followed by its chemical modification to produce incensole acetate .
Chemical Reactions Analysis
Incensole acetate undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It serves as a biomarker for identifying frankincense and distinguishing it from other resins.
Biology: Incensole acetate has shown neuroprotective effects in models of traumatic and ischemic brain injury.
Medicine: It exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor kappa B, a key regulator of inflammation.
Comparison with Similar Compounds
Incensole acetate is unique due to its specific biological activities and aromatic properties. Similar compounds include:
Incensole: The precursor to incensole acetate, also found in Boswellia resin, shares some biological activities but lacks the acetyl group.
Boswellic acids: These are other major components of Boswellia resin with anti-inflammatory and anti-cancer properties.
Cembrenoids: A class of diterpenoids to which incensole acetate belongs, known for their diverse biological activities.
Incensole acetate stands out due to its combined neuroprotective, anti-inflammatory, and psychoactive effects, making it a compound of significant interest in both scientific research and industrial applications .
Properties
IUPAC Name |
[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBACKJYWZTKCA-XSLBTUIJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901308 | |
Record name | Incensole acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34701-53-6 | |
Record name | Incensole acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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